1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci
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Description
1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid, also known as Boc-4-(CF3)Bn-Pip-OH, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Chemical Transformations
Asymmetric Synthesis :Asymmetric syntheses of piperidine derivatives, including those with tert-butoxycarbonyl (Boc) protections, are crucial for creating optically active compounds. For example, enantiomerically pure derivatives of piperidinedicarboxylic acid have been synthesized starting from amino acids such as L-aspartic acid, highlighting the utility of Boc-protected intermediates in stereocontrolled synthesis processes (Xue et al., 2002).
Ligand Development for Radiolabeling :The Boc-protected amino acid derivatives have found applications in developing ligands for radiolabeling, particularly with technetium-99m. These derivatives serve as precursors for creating mixed ligand tricarbonyl complexes, which can be used in radiopharmaceutical applications, showcasing their potential in medical diagnostics and therapy (Mundwiler et al., 2004).
Peptide Chemistry :In peptide synthesis, the tert-butoxycarbonyl group is a common protective group used for amino acids. Its removal, which can be selectively achieved in the presence of other sensitive functional groups, exemplifies the compound's utility in complex organic synthesis. This process allows for the sequential construction of peptides with high precision, demonstrating the importance of Boc-protected intermediates in synthesizing biologically active peptides and proteins (Bodanszky & Bodanszky, 2009).
Applications in Material Science
Polyamide Synthesis :The compound also contributes to the synthesis of polyamides, where derivatives serve as precursors for creating new materials with high thermal stability and solubility. This application is vital in developing advanced polymers for various industrial applications, including coatings, films, and engineering plastics (Hsiao et al., 2000).
Photocatalytic Properties
Photocatalysis :Recent studies have investigated the photocatalytic properties of metal-organic frameworks (MOFs) constructed using tricarboxylate spacers derived from similar Boc-protected compounds. These MOFs have shown promise in environmental applications, such as the degradation of organic pollutants under light irradiation, highlighting the compound's role in developing sustainable technologies (Gu et al., 2018).
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3NO4/c1-17(2,3)27-16(26)23-10-8-18(9-11-23,15(24)25)12-13-6-4-5-7-14(13)19(20,21)22/h4-7H,8-12H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUTZQLOIISSMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci |
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